molecular formula C11H8Na4O8P2 B1204638 Menadiol sodium diphosphate CAS No. 131-13-5

Menadiol sodium diphosphate

Cat. No. B1204638
CAS RN: 131-13-5
M. Wt: 422.08 g/mol
InChI Key: GZBACHSOZNEZOG-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Kappadione is a Vitamin K derivative (chemically, it is menadiol sodium diphosphate), previously approved by FDA prior to 1982 and marketed by Lilly Marketing for this drug has been discontinued and is not available in North America. It has been found to have carcinogenic potential in mammalian cells as well as cytotoxic properties. Studies involving the active metabolite of this formulation, menadione, showed oocyte toxicity in a study of mice.

Scientific Research Applications

Applications in Cancer Research

  • Radiotherapy and Chemotherapy Enhancement : Menadiol sodium diphosphate has been used as an antimitotic agent, radiosensitizer, and internal irradiation agent for neoplasms. It has shown potential in enhancing the effects of radiotherapy and chemotherapy in cancer treatment (Fujino, 1982).

  • Radioactive Drug Development : Investigations into developing tritiated derivatives of Menadiol sodium diphosphate as a radioactive drug have been carried out, showing some effectiveness in treating advanced tumors (Mitchell, 1974).

Biochemical and Pharmacological Studies

  • Enzyme Activity Studies : Menadiol sodium diphosphate has been used as a substrate for acid phosphatase determination, particularly in studies related to prostatic acid phosphatase. This usage provides specificity for this enzyme, beneficial for biochemical research (Fujino, 1982).

  • Histochemistry and Immunohistochemistry : It has been introduced as a substrate for nonspecific alkaline phosphatase in histochemistry and immunohistochemistry, offering a more sensitive response and ease of synthesis in the laboratory (Dikow et al., 2006).

  • Study of Biological Quantum Conversion : Menadiol sodium diphosphate has been studied as part of a model system for understanding biological quantum conversion processes. This research provides insights into fundamental biochemical reactions and energy conversions (Song & Moore, 1968).

properties

CAS RN

131-13-5

Product Name

Menadiol sodium diphosphate

Molecular Formula

C11H8Na4O8P2

Molecular Weight

422.08 g/mol

IUPAC Name

tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate

InChI

InChI=1S/C11H12O8P2.4Na/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4

InChI Key

GZBACHSOZNEZOG-UHFFFAOYSA-J

SMILES

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

boiling_point

655.3

Other CAS RN

131-13-5

Related CAS

84-98-0 (Parent)

synonyms

2-methyl-1,4-naphthohydroquinone
2-methyl-1,4-naphthoquinol
dihydrovitamin K3
menadiol
menadiol diphosphate
menadiol diphosphate ion
menadiol diphosphate, monosodium salt
menadiol diphosphate, tetrasodium salt
menadiol, (-1)-ion
menadiol, monopotassium salt
naphtadon
reduced menadione
Synkavit
Synkavite

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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